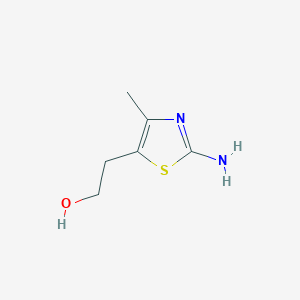

2-Amino-4-methyl-5-hydroxyethylthiazole

概要

説明

2-Amino-4-methyl-5-hydroxyethylthiazole belongs to the class of organic compounds known as 4,5-disubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 4 and 5 only . It is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .

Synthesis Analysis

2-Aminothiazoles are often produced by the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide .Molecular Structure Analysis

The most stable tautomer of this compound has a five-membered ring stabilized by two double C=C and C=N bonds . The compounds were characterized by FTIR and NMR (1H and 13C) .Chemical Reactions Analysis

2-Aminothiazole derivatives represent a class of heterocyclic ring system that possess antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .科学的研究の応用

Yeast Resistance and Thiamin Synthesis

A study by Iwashima et al. (1986) explored the properties of a Saccharomyces cerevisiae mutant resistant to 2-amino-4-methyl-5-hydroxyethylthiazole, an antimetabolite of hydroxyethylthiazole. The research found that the mutant yeast strain had a significantly lower capacity to synthesize thiamin compared to the sensitive parent strain, due to a deficiency in hydroxyethylthiazole kinase. This study contributes to the understanding of yeast resistance mechanisms and thiamin biosynthesis (Iwashima et al., 1986).

Antiprion Activity

Gallardo-Godoy et al. (2011) reported on the therapeutic potential of 2-aminothiazoles, including this compound, in treating prion diseases. They developed structure-activity relationships and identified compounds that were effectively absorbed orally and reached high brain concentrations in mice. This research indicates the potential of 2-aminothiazoles in developing treatments for prion diseases (Gallardo-Godoy et al., 2011).

Inhibition of Leukotriene and 5-Lipoxygenase

Musser et al. (1987) synthesized novel compounds, including benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters, which showed inhibitory activity against rat polymorphonuclear leukocyte 5-lipoxygenase. These findings suggest potential applications in medical treatments targeting leukotriene and 5-lipoxygenase pathways (Musser et al., 1987).

Hydroxyethylthiazole Kinase and Thiamine Biosynthesis

A 1993 study by Kawasaki highlighted the importance of hydroxyethylthiazole kinase in thiamine biosynthesis. The research on Saccharomyces cerevisiae mutants deficient in this enzyme activity provided insights into the pathway of de novo synthesis of thiamine in yeast (Kawasaki, 1993).

Corrosion Inhibition in Copper

Sudheer and Quraishi (2013) investigated the use of triazole derivatives, including analogs of this compound, as inhibitors against copper corrosion in hydrochloric acid. Their research indicates these compounds' potential as effective corrosion inhibitors (Sudheer & Quraishi, 2013).

将来の方向性

The synthesized compounds showed moderate to significant antibacterial and antifungal potential . It is clear from the binding affinities that compounds having a hydroxyl group substituted on the benzene ring possess strong binding affinity as compared to other analogues . These designed compounds could be considered to act as antagonists against target UDP-N-acetylmuramate/l-alanine ligase .

特性

IUPAC Name |

2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2OS/c1-4-5(2-3-9)10-6(7)8-4/h9H,2-3H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHVUVFECVBQLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171230 | |

| Record name | 2-Amino-4-methyl-5-hydroxyethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820-94-6 | |

| Record name | 2-Amino-4-methyl-5-hydroxyethylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001820946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-methyl-5-hydroxyethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

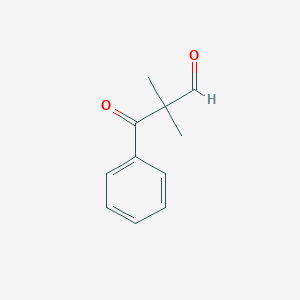

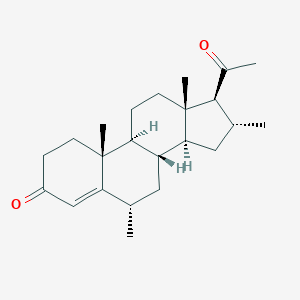

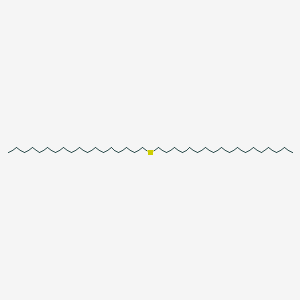

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B167519.png)

![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide](/img/structure/B167522.png)

![Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B167531.png)

![2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine](/img/structure/B167536.png)